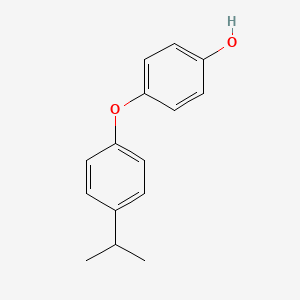

4-(4-Propan-2-ylphenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-(4-propan-2-ylphenoxy)phenol |

InChI |

InChI=1S/C15H16O2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11,16H,1-2H3 |

InChI Key |

QQJHTWSIORERRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Contextualizing 4 4 Propan 2 Ylphenoxy Phenol Within Phenolic Compound Research

The compound 4-(4-Propan-2-ylphenoxy)phenol belongs to the larger family of phenolic compounds, which are characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. Its specific structure consists of a phenol (B47542) ring linked via an ether bond at its fourth position to another phenyl ring, which in turn bears a propan-2-yl (isopropyl) group, also at the fourth position. This places it within the subgroup of substituted phenoxyphenols.

The study of such compounds often involves investigating how different substituents influence their physical and chemical properties. For instance, the isopropyl group is a common feature in many industrial chemicals, such as 4-isopropylphenol (B134273), which is recognized as a flavoring agent and is found in various natural organisms. nih.gov The core structure, a diaryl ether, is shared with compounds like 2-phenoxyphenol, which has applications as a fungicide. The synthesis of such molecules can often be achieved through methods like nucleophilic aromatic substitution, such as the Ullmann condensation. mdpi.com

The research on substituted phenols is vast, with studies exploring their potential as antioxidants, fuel additives, and precursors for polymers. mit.edugla.ac.uk For example, the oxidative polymerization of compounds like 4-phenoxyphenol (B1666991) can lead to the formation of high-performance polymers. researchgate.net Therefore, this compound can be considered a molecule with potential for investigation in these areas, building upon the knowledge established for simpler related structures.

Below is a table summarizing the key molecular properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Structure | A phenol ring linked to a 4-isopropylphenoxy group at the para position. |

| Key Functional Groups | Phenolic hydroxyl (-OH), Ether (-O-), Isopropyl group (-CH(CH₃)₂) |

Importance of Aryloxyaryl Structures in Chemical Science

The aryloxyaryl motif, which consists of two aromatic rings linked by an oxygen atom, is a pivotal structural unit in chemical science, particularly in medicinal chemistry and materials science. This framework provides a unique combination of rigidity and conformational flexibility, which is crucial for designing molecules that can effectively interact with biological targets or self-assemble into functional materials.

In medicinal chemistry, the aryloxyaryl scaffold is a key component in a variety of therapeutic agents. Notably, it is the central feature of (aryloxy)aryl semicarbazones, a class of compounds that has demonstrated significant potential as anticonvulsant agents. nih.govacs.org Research has shown that these molecules exhibit high activity in preclinical screens, suggesting their promise for treating seizure disorders. nih.govacs.org The diaryl ether linkage is also present in derivatives of phenoxyphenol that have been investigated for their anti-inflammatory and anticancer properties. nih.gov For instance, certain fluorinated phenoxyphenol derivatives have been shown to sensitize hepatocellular carcinoma cells to apoptosis. nih.gov

The synthesis of meta-substituted aryloxy phenols, in particular, is an active area of research, as traditional substitution patterns on phenol (B47542) favor ortho and para products. mdpi.com The development of new catalytic methods, such as copper-catalyzed Ullmann coupling reactions, has enabled the synthesis of these less accessible isomers, opening up new avenues for creating novel compounds with tailored properties for applications like modulating fatty acid amide hydrolase (FAAH) or acting as PPAR agonists. mdpi.com This highlights the ongoing importance of the aryloxyaryl structure as a versatile building block for new chemical entities.

Research Gaps and Future Directions for 4 4 Propan 2 Ylphenoxy Phenol Studies

Established Synthetic Pathways for Phenoxyphenol Core Structures

The formation of the phenoxyphenol core relies on cross-coupling reactions that create a diaryl ether linkage. The primary methods for achieving this are nucleophilic aromatic substitution, Ullmann-type etherification, and to a lesser extent for diaryl ethers, the Williamson ether synthesis.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for forming C-O bonds in aromatic systems. encyclopedia.pub The mechanism involves the attack of a nucleophile, such as a phenoxide, on an aryl halide. libretexts.org For the reaction to proceed effectively, the aromatic ring being attacked must be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group, -NO₂) positioned ortho or para to the leaving group (typically a halide). libretexts.orgwikipedia.org

The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org In the context of synthesizing a phenoxyphenol structure, a phenoxide ion acts as the nucleophile, displacing a halide from an activated aryl halide. encyclopedia.pub While highly effective for activated substrates, this method is generally not suitable for unactivated aryl halides, which are common precursors for compounds like this compound. jk-sci.com

Ullmann-Type Etherification Reactions

The Ullmann condensation, first reported in the early 1900s, is a classic and widely used method for the synthesis of diaryl ethers. encyclopedia.pubwikipedia.org It involves the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. wikipedia.orgnumberanalytics.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 210°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern advancements have significantly improved the Ullmann ether synthesis, allowing for milder reaction conditions. These improvements often involve the use of soluble copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in catalytic amounts. organic-chemistry.org The addition of ligands, such as diamines, picolinamide, or N,N'-bis(2-phenylphenyl)oxalamide (BPPO), can accelerate the reaction, improve yields, and allow for lower temperatures (e.g., 90-150°C). organic-chemistry.orgmdpi.comresearchgate.net The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which deprotonates the phenol to form the more nucleophilic phenoxide. jk-sci.comorganic-chemistry.org These modern protocols have broadened the scope of the Ullmann reaction, making it a more versatile and efficient tool for preparing a wide range of diaryl ethers, including sterically hindered ones. organic-chemistry.orgmdpi.com

Williamson Ether Synthesis in Phenolic Chemistry

The Williamson ether synthesis is a fundamental reaction for forming ethers via an SN2 mechanism, where an alkoxide or phenoxide displaces a halide from an alkyl halide. jk-sci.comnumberanalytics.com This method is highly effective for preparing alkyl aryl ethers, where a phenoxide reacts with a primary alkyl halide. ucalgary.ca

However, its application for the direct synthesis of diaryl ethers is severely limited. jk-sci.com The reaction of a phenoxide with an unactivated aryl halide is generally unsuccessful because the carbon-halogen bond in aryl halides is very strong, and the SN2 pathway is energetically unfavorable on an sp²-hybridized carbon. jk-sci.comucalgary.ca Diaryl ether synthesis via this pathway is only feasible if the aryl halide is strongly activated by electron-withdrawing groups, effectively becoming an SNAr reaction, or through related copper-catalyzed processes (the Ullmann reaction), which follow a different mechanism. jk-sci.com

Targeted Synthesis of this compound

The targeted synthesis of this compound most effectively utilizes the principles of the Ullmann condensation, coupling two key aromatic precursors.

Precursor Selection and Derivatization Strategies

The logical precursors for constructing this compound are a phenol and an aryl halide. Two primary disconnection approaches exist:

Reacting 4-isopropylphenol (B134273) with a 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol).

Reacting hydroquinone (B1673460) (benzene-1,4-diol) with a 4-halo-isopropylbenzene (e.g., 4-bromo-isopropylbenzene).

In the second approach, a significant challenge is the potential for the diaryl ether to form on both of hydroquinone's hydroxyl groups, leading to a bis-arylated byproduct. To achieve monosubstitution, a common strategy is to use a protecting group. One of the hydroxyl groups on hydroquinone can be protected, for instance, as a benzyl (B1604629) ether. The Ullmann coupling is then performed, followed by a deprotection step (e.g., hydrogenolysis using H₂/Pd) to reveal the free phenol and yield the final product. acs.orgacs.org

Similarly, when using 4-halophenol, the hydroxyl group may need protection to prevent it from interfering with the reaction, although the choice of base and conditions can often provide selectivity. The selection of the halide is also crucial; aryl iodides are generally more reactive than aryl bromides in copper-catalyzed couplings, which are in turn more reactive than aryl chlorides. wikipedia.org

Reaction Conditions Optimization for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, primarily when using an Ullmann-type coupling. Key parameters to consider include the catalyst system, base, solvent, and temperature.

Catalyst System : While traditional copper powder can be used, modern methods favor catalytic systems. Copper(I) salts like CuI or CuCl are common choices. organic-chemistry.orgacs.org The addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures. For instance, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) or various amides have proven effective in promoting these couplings. acs.orgacs.org Catalyst loading is typically low, ranging from 0.2 to 20 mol%. jsynthchem.comresearchgate.net

Base : A base is required to generate the phenoxide nucleophile. Cesium carbonate (Cs₂CO₃) is often highly effective, though more expensive. organic-chemistry.orgacs.org Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are also widely used and effective alternatives. jk-sci.commdpi.com The choice of base can influence reaction rate and yield.

Solvent : High-boiling polar aprotic solvents are standard for Ullmann reactions to ensure the reactants remain in solution at the required temperatures. Common choices include N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). jk-sci.comacs.org In some modern systems, acetonitrile (B52724) has been used successfully, especially in ligand-accelerated reactions at milder temperatures. organic-chemistry.org

Temperature : Classical Ullmann reactions require very high temperatures (>200°C). However, with modern catalytic systems, temperatures can often be lowered to the 90–150°C range, which helps to minimize side reactions and decomposition of starting materials or products. researchgate.net Microwave-assisted heating has also been shown to reduce reaction times and improve yields in some cases. mdpi.com

The table below summarizes typical conditions for Ullmann-type diaryl ether syntheses, which would be applicable to the preparation of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |

|---|---|---|---|---|---|

| CuCl / TMHD | Cs₂CO₃ | NMP | Reflux | 70-85% | acs.orgacs.org |

| CuI / Picolinamide | K₃PO₄ | Acetonitrile (Microwave) | 120 | Moderate to High | mdpi.com |

| Cu₂O / Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 80 | High | organic-chemistry.org |

| CuI | Et₃N | DMF | 110 | Up to 93% | jsynthchem.com |

Methodological Advancements in Phenoxyphenol Synthesis

The formation of the diaryl ether bond, a key structural component in numerous pharmaceuticals and functional polymers, is primarily achieved through cross-coupling reactions. rug.nl The classical Ullmann condensation and the more recent Buchwald-Hartwig amination-type reactions are the cornerstones of this area of synthesis. researchgate.net Over the years, research has focused on refining these methods by developing more effective catalysts and understanding the critical role of the reaction environment. researchgate.netmdpi.com

Catalyst Selection and Mechanistic Role

The choice of catalyst is paramount in diaryl ether synthesis, with copper and palladium complexes being the most extensively studied and utilized. These catalysts facilitate the coupling of an aryl halide with a phenol, but their mechanisms and optimal conditions differ significantly.

Copper-Based Catalysts (Ullmann-Type Reactions)

The Ullmann reaction, discovered in the early 20th century, is the traditional method for forming aryl ether bonds using a copper catalyst. scielo.org.mxbeilstein-journals.org Initially, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. beilstein-journals.orgwikipedia.org Modern advancements have introduced milder and more efficient catalytic systems.

Catalyst selection has evolved from using copper metal to employing soluble copper(I) salts like copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(I) bromide (CuBr). organic-chemistry.orgresearchgate.net The key to improving the Ullmann synthesis has been the introduction of ligands that stabilize the copper catalyst, enhance its solubility, and accelerate the reaction. researchgate.netbeilstein-journals.org Diverse ligands, including N,N- and N,O-chelating compounds like phenanthrolines, diamines, salicylaldoxime, and 2-aminoarenethiolates, have proven effective. rug.nlresearchgate.netorganic-chemistry.org For instance, air- and moisture-stable complexes such as Cu(PPh₃)₃Br and Cu(neocup)(PPh₃)Br have been successfully used, allowing reactions to proceed in common organic solvents. researchgate.net

The mechanism of the Ullmann ether synthesis is generally believed to involve a copper(I) phenoxide intermediate. numberanalytics.comcapes.gov.br This species is formed in situ and then reacts with the aryl halide. wikipedia.org The catalytic cycle likely involves the oxidative addition of the aryl halide to the copper(I) center, followed by reductive elimination to form the diaryl ether and regenerate the active catalyst. organic-chemistry.org Some studies propose that the reaction may proceed through a dianionic malonate intermediate when specific ionic bases are used. acs.org

Palladium-Based Catalysts (Buchwald-Hartwig-Type Reactions)

In the 1990s, palladium-catalyzed methods emerged as a powerful alternative to the Ullmann condensation for C-O bond formation. researchgate.netbeilstein-journals.org These reactions, analogous to the Buchwald-Hartwig amination, often proceed under milder conditions and exhibit broader functional group tolerance, although the cost of palladium can be a drawback. researchgate.net

The catalytic system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), combined with a specialized phosphine (B1218219) ligand. nih.govuwindsor.cascirp.org The ligand plays a crucial role; it stabilizes the palladium center, increases electron density to facilitate oxidative addition, and provides sufficient bulk to promote the final reductive elimination step. uwindsor.ca Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and bulky biarylphosphines (e.g., XPhos) are commonly employed. scirp.orgacs.org The development of air- and moisture-stable palladium precatalysts has further enhanced the practicality of this methodology for industrial applications. uwindsor.casigmaaldrich.com

The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-established. It begins with the reduction of the Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, coordination of the phenoxide, and subsequent reductive elimination to yield the desired diaryl ether and regenerate the Pd(0) catalyst. scirp.org

| Catalyst System | Typical Precursors/Ligands | Key Mechanistic Feature | Advantages | Disadvantages |

|---|---|---|---|---|

| Copper (Ullmann-Type) | CuI, Cu₂O, CuBr; Phenanthrolines, Diamines, PPh₃ researchgate.netorganic-chemistry.org | Formation of a Copper(I) phenoxide intermediate numberanalytics.comcapes.gov.br | Cost-effective, suitable for large-scale synthesis researchgate.net | Often requires high temperatures, can have limited substrate scope wikipedia.org |

| Palladium (Buchwald-Hartwig-Type) | Pd(OAc)₂, Pd(TFA)₂; dppf, XPhos nih.govscirp.orgacs.org | Oxidative addition/reductive elimination cycle with a Pd(0)/Pd(II) couple scirp.org | Mild reaction conditions, broad functional group tolerance beilstein-journals.org | High cost of palladium and ligands researchgate.net |

Solvent Systems and Reaction Environment Control

The reaction environment, particularly the choice of solvent and base, is critical for controlling the outcome of phenoxyphenol synthesis. The solvent must not only dissolve the reactants but also stabilize catalytic intermediates and allow for an appropriate temperature range. uwindsor.ca

In traditional Ullmann reactions, high-boiling polar aprotic solvents are frequently used. wikipedia.org These include N-methylpyrrolidinone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). rug.nlwikipedia.org Such solvents are effective due to their ability to achieve the high temperatures (160-210 °C) often required and to dissolve the various components of the reaction mixture. rug.nlwikipedia.org For example, in the synthesis of diaryl ethers from aryl bromides, NMP at 160 °C proved to be a superior solvent compared to lower-boiling options like dioxane or toluene (B28343). rug.nl However, recent studies have also explored the use of non-polar solvents like toluene and xylene, which can be effective under specific catalyst and base combinations, particularly for electron-poor aryl bromides. arkat-usa.org

For palladium-catalyzed couplings, toluene is one of the most commonly reported solvents. uwindsor.ca Ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are also frequently employed. uwindsor.caacs.org The solvent's role extends to stabilizing intermediates within the catalytic cycle, and its selection can significantly impact reaction efficiency. uwindsor.ca For instance, screening has shown toluene to be the optimal choice for certain Buchwald-Hartwig aminations, leading to higher conversion rates than other solvents like 1,4-dioxane. acs.org

The choice of base is also integral to the reaction environment. Strong bases are required to deprotonate the phenol, generating the nucleophilic phenoxide. uwindsor.ca Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are widely used in both copper- and palladium-catalyzed systems. researchgate.netarkat-usa.org The solubility of the base can play a significant role, and in some cases, organic-soluble ionic bases have been used to create a homogeneous reaction mixture, which can improve reactivity and obviate mass transfer issues. acs.org Control over the reaction atmosphere, typically by using an inert gas like argon or nitrogen, is also standard practice to prevent the degradation of air-sensitive catalysts and reagents. researchgate.net

| Reaction Type | Common Solvents | Typical Temperature Range | Role of Solvent |

|---|---|---|---|

| Ullmann-Type (Copper-catalyzed) | N-methylpyrrolidinone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene rug.nlwikipedia.orgarkat-usa.org | 110°C - 210°C rug.nlwikipedia.org | Dissolves reactants; allows for high reaction temperatures. |

| Buchwald-Hartwig-Type (Palladium-catalyzed) | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF) uwindsor.caacs.org | 80°C - 110°C nih.govacs.org | Dissolves reactants; stabilizes catalytic intermediates. |

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in the this compound molecule, participating in both oxidation and substitution reactions.

Phenols are susceptible to oxidation, and this compound is no exception. libretexts.org The reaction can proceed through various pathways, often yielding quinone-type structures. smolecule.com The oxidation can be initiated by various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. The process involves the formation of a phenoxy radical, which can then undergo further reactions. stackexchange.com

Oxidative coupling is another significant reaction pathway for phenols, leading to the formation of C-C or C-O bonds between two phenol units. wikipedia.org This can occur through either intramolecular or intermolecular reactions, often catalyzed by transition metal complexes. wikipedia.orgrsc.org In the case of this compound, this could lead to dimerization or polymerization. nih.gov

| Oxidizing Agent | Potential Products | Reaction Type |

| Potassium Permanganate | Quinone derivatives | Oxidation |

| Chromium Trioxide | Quinone derivatives | Oxidation |

| Transition Metal Complexes | Dimerized/Polymerized products wikipedia.org | Oxidative Coupling |

| Hydrogen Peroxide | Carboxylic acids | Oxidation |

| Nitric Acid | Nitrated phenols, Benzoquinone derivatives stackexchange.com | Oxidation/Nitration |

The hydrogen atom of the phenolic hydroxyl group can be readily replaced by other substituents. libguides.com The phenoxide anion, formed by deprotonation of the hydroxyl group in the presence of a base, is an effective nucleophile and can participate in SN2 reactions. libguides.com For example, it can react with alkyl halides to form ethers. smolecule.com The reactivity of the hydroxyl group can be influenced by the presence of other substituents on the aromatic ring. libguides.com

The hydroxyl group can also be converted to other functional groups. For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetate ester. libguides.com

| Reagent | Product Type | Reaction Details |

| Alkyl Halide | Ether | Nucleophilic substitution (Williamson ether synthesis) smolecule.com |

| Acetic Anhydride | Ester | Acylation libguides.com |

| Epibromohydrin | Alkyl Aryl Ether | Williamson ether synthesis acs.org |

Aromatic Ring Functionalization

The electron-rich aromatic rings of this compound are susceptible to attack by electrophiles.

The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. savemyexams.combyjus.com The ether linkage also influences the reactivity of the second aromatic ring. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Reaction with dilute nitric acid can introduce a nitro (-NO2) group onto the aromatic ring, typically at the positions ortho and para to the hydroxyl group. savemyexams.combyjus.com The use of stronger nitrating agents, like concentrated nitric acid, can lead to the formation of dinitro or even trinitro derivatives. savemyexams.comijcce.ac.ir

Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst. byjus.com The reaction of this compound with bromine water would be expected to yield polybrominated products. savemyexams.com Milder conditions, using a less polar solvent, can favor the formation of monobrominated derivatives. byjus.com Electrochemical methods are also being explored to achieve site-selective halogenation of phenols. europa.eu

| Reagent | Reaction Type | Typical Products |

| Dilute Nitric Acid | Nitration | Ortho- and para-nitrophenols savemyexams.combyjus.com |

| Concentrated Nitric Acid | Nitration | Di- or tri-nitrophenols savemyexams.comijcce.ac.ir |

| Bromine Water | Bromination | Polybrominated phenols savemyexams.com |

| Bromine in non-polar solvent | Bromination | Monobromophenols byjus.com |

Ether Linkage Stability and Cleavage Under Various Conditions

The diphenyl ether linkage in this compound is generally stable. However, it can be cleaved under specific, often harsh, conditions. This typically requires strong acids, such as hydrobromic acid or hydroiodic acid, at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Computational and Theoretical Investigations of 4 4 Propan 2 Ylphenoxy Phenol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. scienceopen.com These methods allow for the accurate prediction of geometric, electronic, and reactivity parameters. For a molecule like 4-(4-Propan-2-ylphenoxy)phenol, such calculations elucidate the interplay between its constituent aromatic rings, the flexible ether linkage, and the reactive phenol (B47542) group.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. All quantum computational calculations can be carried out using programs like Gaussian, often employing DFT methods such as B3LYP with a suitable basis set like 6-311++G(d,p). nih.gov

Table 1: Representative Optimized Geometrical Parameters for Diphenyl Ether Moiety

| Parameter | Typical Calculated Value | Description |

| C-O-C Bond Angle | ~118-120° | The angle of the central ether linkage. |

| C-O Bond Length | ~1.36-1.42 Å | The length of the carbon-oxygen bonds in the ether. |

| Phenyl Ring Dihedral Angle | ~30-50° | The twist angle between the two aromatic rings. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

A small energy gap suggests that a molecule is more polarizable, has low kinetic stability, and is chemically reactive. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across both aromatic systems. Quantum chemical calculations provide precise energy values for these orbitals.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Represents electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 | Represents electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Indicates chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. sapub.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the phenol and ether groups.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles. The most positive region is expected to be around the acidic hydrogen of the phenolic hydroxyl group.

Green regions denote neutral or non-polar areas, such as the carbon-hydrogen framework of the aromatic rings and the isopropyl group.

The MEP surface provides a clear picture of the molecule's size, shape, and charge distribution, which is crucial for understanding its intermolecular interactions.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. sapub.orgresearchgate.net These descriptors, based on conceptual DFT, provide a quantitative framework for predicting molecular behavior in chemical reactions.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These calculated indices help in comparing the reactivity of this compound with other related compounds. Active sites for specific reactions can be further pinpointed using local reactivity descriptors like Fukui functions, which identify the atoms in a molecule most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Symbol | Formula | Description |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer. |

| Chemical Softness | S | 1/η | A measure of polarizability. |

| Electrophilicity Index | ω | χ²/2η | Propensity to act as an electrophile. |

Vibrational Analysis and Spectroscopic Property Prediction

Computational methods are also highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. For this compound, calculations would predict characteristic vibrational modes, including:

A strong, broad O-H stretching vibration for the phenolic group (typically ~3400-3600 cm⁻¹).

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).

Aliphatic C-H stretching from the propan-2-yl group (~2850-3000 cm⁻¹).

Asymmetric and symmetric C-O-C stretching of the diaryl ether linkage (~1200-1250 cm⁻¹).

Aromatic C=C ring stretching vibrations (~1400-1600 cm⁻¹).

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of signals in experimental NMR spectra. The calculated spectrum for this compound would show distinct signals for the phenolic proton, the aromatic protons on both rings (which would be in different chemical environments), and the methine and methyl protons of the propan-2-yl group.

Table 4: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenol | 3550-3600 |

| Aromatic C-H Stretch | Phenyl Rings | 3050-3100 |

| Aliphatic C-H Stretch | Propan-2-yl | 2960-2980 |

| C=C Stretch | Phenyl Rings | 1500-1600 |

| C-O-C Asymmetric Stretch | Diaryl Ether | 1230-1250 |

| C-O Stretch | Phenol | 1180-1220 |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.5 - 5.5 | - |

| Aromatic CH | 6.8 - 7.4 | 115 - 160 |

| Propan-2-yl CH | 2.8 - 3.0 | 33 - 35 |

| Propan-2-yl CH₃ | 1.2 - 1.3 | 23 - 25 |

Insufficient Data for Mechanistic Analysis of this compound Reactions

General mechanistic pathways for reactions involving phenols, such as electrophilic substitution, oxidation, and etherification, are well-established. For instance, the reactivity of the phenolic ring is dictated by the activating, ortho-, para-directing hydroxyl group, and the phenoxy ether linkage in this compound would further influence the electron density distribution and, consequently, the regioselectivity of such reactions. The isopropyl group on the second phenyl ring would also exert its electronic and steric effects.

Theoretical studies on simpler phenol derivatives often employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate reaction mechanisms. These studies typically provide valuable data on bond dissociation energies, reaction enthalpies, and activation barriers, which are crucial for understanding the kinetics and thermodynamics of the transformations.

However, without specific computational data for this compound, any discussion on its reaction mechanisms would be purely speculative and based on analogies with simpler, related molecules. To provide a scientifically accurate and detailed analysis as requested, dedicated theoretical investigations would need to be performed. Such studies would involve sophisticated computational modeling to map the potential energy surfaces for various reactions and identify the most favorable mechanistic pathways.

Given the current state of published research, it is not possible to provide detailed research findings or data tables focusing solely on the computational and theoretical investigations of the chemical reactions and transformations of this compound.

Analytical Methodologies for Characterization and Quantification of 4 4 Propan 2 Ylphenoxy Phenol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating and analyzing phenolic compounds from various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized, each offering distinct advantages for the analysis of 4-(4-Propan-2-ylphenoxy)phenol.

Gas Chromatography (GC) for Identification and Quantification

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, GC analysis often involves the use of a high-resolution capillary column. A common stationary phase for this type of analysis is a nonpolar column, such as one coated with poly(dimethylsiloxane). dphen1.com

To enhance the volatility and improve the chromatographic peak shape of phenols, a derivatization step is frequently employed. researchgate.net This process involves converting the polar hydroxyl group into a less polar ether or ester. Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or pentafluorobenzyl bromide (PFBBr) can be used for this purpose. The resulting derivatives are more amenable to GC analysis, leading to improved sensitivity and resolution. researchgate.net Flame Ionization Detection (FID) is a common detector for the quantification of underivatized phenols, while an Electron Capture Detector (ECD) can be used for halogenated derivatives, offering high sensitivity. dphen1.com

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of phenolic compounds, including those that are non-volatile or thermally labile. mdpi.com The primary mode of separation for phenols is reversed-phase chromatography, typically utilizing a C18 stationary phase. mdpi.comnih.gov

The mobile phase in reversed-phase HPLC for phenolic compounds usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of the analyte at its maximum absorption wavelength. mdpi.com For enhanced sensitivity and selectivity, pre-column derivatization with a UV-absorbing or fluorescent labeling reagent can be performed. scirp.orgscirp.org

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) mdpi.com |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry (MS) for Structural Elucidation and Detection

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of organic compounds. When coupled with chromatographic separation techniques, it provides a high degree of selectivity and sensitivity.

GC-MS and LC-MS/MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. dphen1.com For this compound, GC-MS analysis would provide a characteristic mass spectrum that can be used for structural confirmation. dphen1.com Electron Ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. thermofisher.com For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of phenolic compounds in complex matrices. shimadzu.com This method involves the coupling of HPLC with a tandem mass spectrometer. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources for LC-MS analysis of phenols. shimadzu.com In tandem mass spectrometry, a precursor ion corresponding to the analyte is selected and then fragmented to produce characteristic product ions. The technique of Multiple Reaction Monitoring (MRM) is then used for quantification, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and low detection limits. shimadzu.com

Spectroscopic Characterization Techniques

Beyond basic compound identification, spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the detailed structural characterization of molecules like this compound.

FTIR spectroscopy provides information about the functional groups present in a molecule. For a phenolic compound, characteristic absorption bands for the O-H stretching of the hydroxyl group and C-O stretching of the phenol (B47542) and ether linkages would be expected.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful method for elucidating the complete chemical structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the connectivity and substitution pattern of the aromatic rings and the isopropyl group in this compound.

Method Validation and Performance Parameters

The validation of any analytical method is critical to ensure its reliability and accuracy for its intended purpose. Standard validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scirp.org

Recovery: The efficiency of the entire analytical procedure, from sample preparation to detection, determined by analyzing samples spiked with a known amount of the analyte. mdpi.com

Table 2: Example Method Performance Parameters for Phenolic Compounds in Water Samples

| Compound | Method | LOQ (ng/L) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Phenol | HPLC-DAD | 89.7 mdpi.com | 86.2 - 95.1 mdpi.com | < 4.8 nih.gov |

| 4-Cumylphenol (B167074) | GC-MS | 1.50 - 36.4 nih.gov | 90 - 110 dphen1.com | < 4.8 nih.gov |

| Bisphenol A | GC-MS | 1.50 - 36.4 nih.gov | 90 - 110 dphen1.com | < 4.8 nih.gov |

Note: The data in this table are for illustrative purposes and are derived from studies on the indicated phenolic compounds, not specifically for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is typically determined as the concentration that produces a signal-to-noise (S/N) ratio of three, while the LOQ corresponds to an S/N ratio of ten. dphen1.com These values are paramount in trace analysis, particularly for environmental monitoring where contaminants may be present at very low levels.

Various analytical techniques have been employed for the determination of 4-cumylphenol, each with its own characteristic LOD and LOQ. For instance, a method utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of 4-cumylphenol in prawn muscle tissue reported a detection limit of 4.55 ng/kg. dphen1.com In another application, the United States Geological Survey (USGS) established a method for analyzing filtered wastewater and natural-water samples by GC-MS with a detection limit of 0.37 µg/L for 4-cumylphenol. nih.gov

The table below summarizes the LOD and LOQ values for 4-cumylphenol from a study focused on its determination in a biological matrix. dphen1.com

| Parameter | Value | Unit | Analytical Method | Matrix |

| Limit of Detection (LOD) | 4.55 | ng/kg | GC-MS | Prawn Muscle |

| Limit of Quantification (LOQ) | 0.303 | µg/L | GC-MS | Prawn Muscle |

This interactive table provides a summary of the reported detection and quantification limits for 4-cumylphenol.

Accuracy, Precision, and Reproducibility in Analysis

The reliability of an analytical method is underpinned by its accuracy, precision, and reproducibility. Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage recovery. Precision describes the degree of agreement among a series of individual measurements and is typically reported as the relative standard deviation (RSD). Reproducibility is the ability of a method to produce consistent results over time and in different laboratories.

In the analysis of 4-cumylphenol and other related alkylphenols, methods have demonstrated high accuracy and precision. For example, a study on the simultaneous determination of 4-cumylphenol, bisphenol A, and 2,4-bis-(dimethylbenzyl)phenol in prawn samples reported excellent linearity with coefficients of determination (R²) greater than 0.994 for all analytes. dphen1.comnih.gov This high degree of linearity indicates a direct proportionality between the concentration of the analyte and the instrument's response, which is a prerequisite for accurate quantification.

The precision of the method was demonstrated by the low relative standard deviations, which were all less than 4.8%. dphen1.comnih.gov This indicates a low level of random error and high repeatability of the measurements. The following table presents the recovery data for 4-cumylphenol, which is a measure of the method's accuracy.

| Analyte | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 4-Cumylphenol | 10.0 ng | Not explicitly stated, but method deemed accurate | < 4.8 |

This interactive table illustrates the precision of the analytical method for 4-cumylphenol in terms of relative standard deviation.

Matrix Effects and Interference Mitigation

Biological and environmental samples are complex mixtures containing numerous compounds that can interfere with the analysis of the target analyte. These "matrix effects" can either suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov Therefore, a critical aspect of analytical method development is the implementation of strategies to mitigate these interferences.

Common approaches to minimize matrix effects include thorough sample preparation, the use of internal standards, and matrix-matched calibration. Sample preparation techniques such as solid-phase extraction (SPE) are often employed to clean up the sample and isolate the analyte of interest from interfering matrix components. An internal standard, which is a compound structurally similar to the analyte but not present in the sample, is added to all samples, standards, and blanks. Any signal suppression or enhancement affecting the analyte will similarly affect the internal standard, allowing for a more accurate calculation of the analyte's concentration.

In the analysis of 4-cumylphenol in prawn tissue, an ultrasound-accelerated extraction was followed by gas chromatographic separation. dphen1.comnih.gov The use of GC-MS provides a high degree of selectivity, which helps in distinguishing the analyte from co-eluting matrix components. Furthermore, the preparation of calibration curves in the concentration range of 0.00–50.0 μg L-1 ensures that the quantification is performed within a well-defined linear range, further enhancing the reliability of the results. dphen1.com The choice of an appropriate analytical technique, coupled with meticulous sample preparation, is key to overcoming the challenges posed by complex matrices. sielc.com

Environmental Occurrence, Fate, and Mechanistic Degradation Pathways of 4 4 Propan 2 Ylphenoxy Phenol

Occurrence and Distribution in Various Environmental Compartments

For instance, studies on other alkylphenols, like nonylphenol and octylphenol, have shown their widespread distribution in aquatic environments, often as byproducts of wastewater treatment processes. Given the structural similarities, it is plausible that 4-(4-propan-2-ylphenoxy)phenol could be found in environments impacted by specific industrial activities that may produce or use this compound. However, without targeted monitoring, its prevalence remains unknown.

Table 1: Potential Environmental Compartments for this compound (Note: This table is predictive, based on the behavior of similar phenolic compounds, as direct data is unavailable.)

| Environmental Compartment | Expected Presence | Rationale |

| Industrial Wastewater | Possible | Potential byproduct or unreacted precursor from chemical manufacturing. |

| Surface Water (Rivers, Lakes) | Low to Trace | Introduction via treated or untreated wastewater discharges. |

| Sediment | Possible | Adsorption to organic matter in sediment, acting as a potential sink. |

| Soil | Possible | Contamination from industrial sludge application or atmospheric deposition. |

| Groundwater | Unlikely to Low | Potential for leaching from contaminated soil, depending on soil properties. |

| Air | Unlikely | Low volatility expected based on structure. |

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, primarily through the action of light (photolysis) and chemical reactions with naturally occurring reactive species.

Specific studies on the photolytic degradation of this compound have not been identified. However, the photodegradation of phenols and related compounds like bisphenol A (BPA) is known to occur. Photolysis can proceed through direct absorption of UV radiation or be initiated by photo-sensitizers present in the water. For many phenolic compounds, this process involves the generation of highly reactive intermediates.

The general mechanisms for the photodegradation of aromatic compounds include:

Photo-oxidation: In the presence of oxygen, irradiation can lead to the formation of phenoxyl radicals, which can then undergo further reactions.

Photo-Fries rearrangement: For some aromatic esters, UV radiation can induce a rearrangement, though this is less directly applicable to the ether linkage in the target compound.

The kinetics of such reactions are highly dependent on environmental conditions, including water clarity, pH, and the presence of dissolved organic matter, which can either inhibit or enhance degradation. Without experimental data, the half-life of this compound due to photolysis cannot be determined.

In aquatic environments, phenolic compounds can be transformed by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are highly reactive and can initiate the degradation of a wide range of organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming hydroxycyclohexadienyl radicals.

These intermediates can then undergo further reactions, including:

Addition of molecular oxygen, leading to the formation of peroxyl radicals.

Elimination of water to form phenoxyl radicals.

Subsequent reactions can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water. The rate of these oxidation reactions is generally fast, suggesting that if this compound is present in sunlit surface waters where hydroxyl radicals are formed, it would likely undergo chemical transformation.

Biotic Degradation Mechanisms

Biotic degradation, carried out by microorganisms and their enzymes, is a crucial pathway for the removal of organic pollutants from the environment.

While no studies have specifically detailed the microbial degradation of this compound, extensive research on the biodegradation of diphenyl ether and other diaryl ethers provides a strong model for its likely fate. Bacteria from the genus Sphingomonas are particularly adept at breaking down these types of compounds. nih.govnih.gov

The established pathway for diphenyl ether degradation by Sphingomonas sp. strain SS3 involves an initial attack on one of the aromatic rings by a dioxygenase enzyme. nih.gov This leads to the cleavage of the stable ether bond. A similar pathway can be hypothesized for this compound:

Initial Dioxygenation: A dioxygenase enzyme would likely attack one of the phenyl rings adjacent to the ether linkage, incorporating two oxygen atoms.

Ether Bond Cleavage: This initial oxidation would form an unstable hemiacetal intermediate, which would spontaneously break down, cleaving the ether bond.

Formation of Primary Metabolites: The cleavage would result in the formation of phenol (B47542) and 4-propan-2-ylphenol (also known as 4-isopropylphenol).

Further Degradation: These phenolic intermediates are common metabolites that many microorganisms can degrade further. Typically, they are hydroxylated to form catechols (e.g., catechol and 4-isopropylcatechol).

Ring Cleavage: The catecholic intermediates then undergo ring cleavage by other dioxygenase enzymes (either ortho or meta cleavage), leading to aliphatic acids that can enter central metabolic pathways like the Krebs cycle.

Table 2: Hypothetical Microbial Degradation Pathway and Metabolites of this compound

| Step | Reaction | Key Intermediate(s) / Product(s) |

| 1 | Initial Dioxygenation | Dihydroxylated intermediate |

| 2 | Ether Bond Cleavage | Phenol, 4-Propan-2-ylphenol |

| 3 | Hydroxylation | Catechol, 4-Isopropylcatechol |

| 4 | Aromatic Ring Cleavage | Aliphatic acids (e.g., muconic acid derivatives) |

| 5 | Central Metabolism | Carbon dioxide, Water, Biomass |

The key enzymes involved in the biotic degradation of aromatic ethers like this compound are dioxygenases. nih.gov These enzymes are crucial for initiating the breakdown by destabilizing the aromatic ring and enabling the cleavage of the ether bond.

Ring-hydroxylating Dioxygenases: These enzymes catalyze the initial attack on the aromatic ring. In the case of diaryl ethers, this is often a 1,2-dioxygenation that leads to the formation of a cis-dihydrodiol. nih.gov This step is critical as it overcomes the stability of the aromatic system.

Catechol Dioxygenases: Once the primary phenolic metabolites are formed and subsequently converted to catechols, another set of dioxygenases is required for ring fission.

Catechol 1,2-dioxygenases catalyze ortho (or intradiol) cleavage, breaking the bond between the two hydroxyl-bearing carbons.

Catechol 2,3-dioxygenases catalyze meta (or extradiol) cleavage, breaking the bond adjacent to one of the hydroxyl groups.

The specific type of catechol dioxygenase utilized can vary between different bacterial species. The activity of these enzymes is fundamental to the complete mineralization of the compound. Fungal enzyme systems, such as those involving peroxygenases, have also been shown to be capable of cleaving ether bonds in various organic compounds. nih.gov

Identification and Analysis of Environmental Transformation Products

The study of the environmental fate of this compound is crucial for understanding its potential impact on ecosystems. While specific research on the environmental transformation products of this compound is limited, the degradation pathways of structurally similar phenolic compounds, such as bisphenol A (BPA), can provide insights into its potential environmental transformation. The identification and analysis of these degradation products are essential for a comprehensive environmental risk assessment.

The degradation of phenolic compounds in the environment can occur through various biotic and abiotic processes, leading to the formation of a range of transformation products. These products may exhibit different chemical properties and toxicological profiles compared to the parent compound. Therefore, their identification is a key aspect of environmental monitoring.

Advanced analytical techniques are employed to identify and quantify these transformation products in complex environmental matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose. The characteristic fragmentation patterns of ions in the mass spectrometer allow for the unambiguous identification of degradation products.

For instance, studies on the biodegradation of bisphenol A have identified several metabolites. One common pathway involves the bio-oxidation of BPA, leading to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol (B31107). mdpi.com Another potential degradation pathway can result in the formation of p-hydroxyacetophenone. mdpi.com The persistence of these metabolites in the environment is a subject of ongoing research, with some studies indicating that compounds like 2,2-bis(4-hydroxyphenyl)-1-propanol can be persistent. mdpi.com

The analytical process for identifying these transformation products often involves sample extraction, cleanup, and concentration, followed by instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used, often requiring derivatization of the analytes to increase their volatility.

Detailed laboratory studies are necessary to elucidate the specific transformation products of this compound under various environmental conditions. Such studies would involve incubating the compound in different environmental media (e.g., water, soil) and analyzing the samples over time to identify the newly formed compounds. The data generated from these studies would be invaluable for developing a complete picture of the environmental fate of this compound.

Material Science and Polymer Chemistry Applications of 4 4 Propan 2 Ylphenoxy Phenol

Utilization as a Monomer or Building Block in Polymer Synthesis

As a building block for polymers, 4-(4-propan-2-ylphenoxy)phenol is classified as a monofunctional phenol (B47542). This means it possesses a single reactive hydroxyl (-OH) group. In polymerization reactions, it can therefore act as a chain-terminating or end-capping agent, which is crucial for controlling the molecular weight of polymers. For example, in the synthesis of polycarbonates or polyesters, adding a controlled amount of a monofunctional phenol like this compound can halt chain growth, allowing for precise tuning of the final polymer's properties. This is analogous to the industrial use of 4-cumylphenol (B167074) as a chain terminator for polycarbonates. nih.gov

Furthermore, this compound can be chemically modified to become a difunctional monomer capable of propagation. For instance, additional reactive sites could be introduced onto its aromatic rings, enabling it to participate in step-growth polymerization to form high-molecular-weight polymers. Its core structure is also a foundational component for creating more complex monomers designed for specific functionalities. researchgate.netresearchgate.net

Integration into Polymeric Structures

The integration of the this compound moiety into polymer chains can be achieved through various synthetic routes, leading to materials with tailored properties.

Poly(aryl ether)s are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability. The synthesis of these polymers, such as Poly(aryl ether ketone)s (PAEKs), typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide monomer. researchgate.net

While this compound itself cannot form a polymer chain due to its single hydroxyl group, a difunctional derivative could serve as a monomer. For instance, if a second hydroxyl group were present on the molecule, it could react with a difluorinated aromatic ketone to yield a high-molecular-weight poly(aryl ether ketone). The incorporation of the bulky (4-propan-2-ylphenoxy) side group would be expected to influence the polymer's properties in several ways:

Increased Solubility: The non-polar isopropyl group and the flexible ether linkage can disrupt chain packing, making the resulting polymer more soluble in organic solvents like N-methyl-2-pyrrolidone (NMP), chloroform, and tetrahydrofuran (B95107) (THF). researchgate.net

Amorphous Nature: The bulky side group would likely inhibit crystallization, leading to amorphous polymers.

High Glass Transition Temperature (Tg): The inherent rigidity of the aromatic backbone would contribute to a high Tg, indicating good thermal stability. researchgate.net

The general reaction for forming such polymers is outlined below.

| Reactants | Reaction Conditions | Resulting Polymer Class | Typical Properties |

| Difunctional phenoxyphenol derivative, Activated aromatic dihalide | High temperature (150-200°C), Aprotic polar solvent (e.g., NMP, Sulfolane), Weak base (e.g., K₂CO₃) | Poly(aryl ether)s, e.g., PAEK | High thermal stability (Tg > 170°C), good mechanical strength, enhanced solubility, amorphous structure. researchgate.net |

Phenolic resins, first commercialized as Bakelite, are thermosetting polymers produced by the reaction of a phenol or a substituted phenol with formaldehyde (B43269). wikipedia.org Substituted phenols, particularly alkylphenols, are widely used to modify these resins for applications in coatings, adhesives, and rubber products. resonac.comforeverest.net

This compound can serve as a precursor in the synthesis of phenolic resins. The reaction with formaldehyde can be either acid- or base-catalyzed, leading to two distinct types of prepolymers: wikipedia.orgyoutube.com

Novolacs: Formed with a less-than-stoichiometric amount of formaldehyde under acidic conditions. These are thermoplastic prepolymers that require the addition of a curing agent (like more formaldehyde or hexamethylenetetramine) to form a cross-linked network. wikipedia.org

Resoles: Formed with an excess of formaldehyde under basic conditions. These prepolymers contain reactive hydroxymethyl groups and can self-cure upon heating to form a durable, thermoset material. wikipedia.orgepo.org

The presence of the bulky 4-propan-2-ylphenoxy substituent on the phenol ring would modify the resulting resin, likely imparting greater flexibility, improved solubility in organic binders, and enhanced compatibility with rubber and other polymers. resonac.comforeverest.net These properties are valuable in formulations for insulating varnishes, paints, and high-performance adhesives. resonac.com

Design and Synthesis of Functional Materials Incorporating Phenoxyphenol Moieties

The phenoxyphenol structural unit is a key component in the design of various functional materials, including those for advanced electronics and agrochemicals. researchgate.net The synthesis of materials incorporating the this compound moiety allows for the introduction of specific functionalities.

The combination of a rigid aromatic structure with a non-polar alkyl group can be leveraged to create materials with a unique balance of properties. For example, incorporating this moiety into polymer backbones can enhance their performance in demanding applications. Research on related poly(aryl ether)s has shown that modifying the monomer structure with bulky side groups can lead to polymers that form strong, flexible films with high tensile strength and excellent thermal stability. researchgate.net

Below is a table summarizing the potential effects of incorporating the this compound moiety into various polymer systems.

| Polymer System | Incorporated Moiety | Potential Functional Improvement | Rationale |

| Poly(aryl ether)s | 4-(4-Propan-2-ylphenoxy) | Improved processability and solubility | The bulky, non-polar side group disrupts polymer chain packing, reducing crystallinity and enhancing solubility in common organic solvents. researchgate.net |

| Phenolic Resins | This compound | Increased flexibility and compatibility | The ether linkage and alkyl group introduce flexibility into the rigid cross-linked network and improve miscibility with other organic components in coatings and adhesives. resonac.comforeverest.net |

| Epoxy Resins | Glycidyl ether of this compound | Lowered viscosity and enhanced toughness | The bulky group can increase the free volume in the uncured resin, lowering viscosity. After curing, it can contribute to increased toughness by modifying the network structure. |

| Polycarbonates | This compound (as end-cap) | Precise molecular weight control | As a monofunctional phenol, it terminates chain growth, allowing for the production of polymers with a narrow molecular weight distribution and tailored properties. nih.gov |

Mechanistic Biological Investigations of 4 4 Propan 2 Ylphenoxy Phenol

In Vitro Cellular and Molecular Studies

In vitro studies on compounds structurally related to 4-(4-propan-2-ylphenoxy)phenol have revealed interactions with specific molecular targets and modulation of intracellular pathways. These investigations provide a framework for understanding the potential biological effects of this compound.

Research on phenoxyphenol derivatives has identified specific molecular targets, suggesting that this compound may also interact with similar biological molecules. For instance, certain (benzoylaminophenoxy)phenol derivatives have been shown to act as antagonists of the androgen receptor (AR). nih.govnih.gov The 4-phenoxyphenol (B1666991) backbone is considered a crucial pharmacophore in these interactions. nih.gov

Another significant molecular target for some phenoxyphenol derivatives is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov Studies on these derivatives have highlighted the importance of the phenoxy-phenol structure for binding to InhA. nih.gov

| Potential Molecular Target | Effect of Related Phenoxyphenol Derivatives | Reference |

| Androgen Receptor (AR) | Antagonistic activity | nih.govnih.gov |

| InhA (enoyl-acyl carrier protein reductase) | Inhibition | nih.gov |

The interaction of phenoxyphenol derivatives with molecular targets like the androgen receptor implies a modulation of the downstream signaling pathways. As AR antagonists, these compounds can inhibit the transcriptional activity of the receptor, thereby affecting the expression of androgen-responsive genes involved in cell proliferation. nih.govnih.gov

As mentioned, phenoxyphenol derivatives have been investigated as inhibitors of the enzyme InhA. nih.gov The binding of these compounds to the enzyme is a time-dependent process, and their efficacy is influenced by their structural features. nih.gov This suggests that this compound, possessing the core phenoxyphenol structure, could potentially exhibit inhibitory activity against this or other enzymes.

The androgen receptor, a member of the nuclear receptor superfamily, is a key target for some phenoxyphenol derivatives. nih.govnih.gov These compounds bind to the ligand-binding domain of the AR, acting as antagonists that prevent the binding of androgens and subsequent receptor activation. nih.govnih.gov This mechanism of action is distinct from that of other nonsteroidal AR antagonists, highlighting the novelty of the phenoxyphenol scaffold. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular-Level Interactions

Structure-activity relationship (SAR) studies on phenoxyphenol derivatives have provided valuable insights into the structural requirements for their biological activity.

SAR studies on (benzoylaminophenoxy)phenol derivatives have demonstrated that the 4-phenoxyphenol backbone is essential for their anti-prostate cancer activity. nih.gov The introduction of substituents on the benzene (B151609) rings can significantly modulate this activity. For example, small substituents on the central benzene ring have been found to enhance the inhibitory activity on prostate cancer cell proliferation. nih.gov

In the context of InhA inhibitors, pharmacophore models have revealed that active phenoxyphenol derivatives typically contain aromatic centers, hydrophobic groups, and a hydrogen bond acceptor. nih.gov These features facilitate pi-pi stacking and hydrophobic interactions with the enzyme's active site. nih.gov The presence of the isopropyl group on one of the phenyl rings of this compound contributes to its hydrophobicity, which could be a key feature for its interaction with biological targets.

Computational Approaches in SAR: Molecular Docking and Dynamics

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in predicting the biological interactions of phenolic compounds. These approaches are frequently used to understand how structural variations within this class of molecules influence their activity.

Molecular docking studies have been employed to investigate the interaction of bisphenols with various receptors, such as the human androgen receptor (hAR). These studies indicate that hydrogen bonding and hydrophobic interactions are the primary forces governing the binding of these ligands to the receptor. For instance, key amino acid residues like Asn705 and Gln711 have been identified as crucial for forming hydrogen bonds with bisphenol compounds. researchgate.net The structural characteristics of the ligand, including the number of hydroxyl groups and the molecular surface potential, are critical descriptors in these interactions. researchgate.net

QSAR models further refine this understanding by correlating the structural features of these molecules with their biological activities. By developing models based on descriptors like the number of hydroxyl groups (nROH), the most positive values of the molecular surface potential (Vs,max), and the lowest unoccupied molecular orbital energy (ELUMO), researchers can predict the anti-androgenic activity of various bisphenols. researchgate.net Such computational approaches are instrumental in screening large libraries of compounds and prioritizing them for further experimental validation. ijpsonline.comimmutoscientific.com

Molecular dynamics simulations offer a more dynamic view of these interactions, suggesting how a compound might induce conformational changes in a target protein. For example, studies on other phenolic compounds have used molecular dynamics to show how a ligand might interfere with the binding of a natural substrate to an enzyme by altering the enzyme's shape. nih.gov

Mechanistic Studies of Cellular Responses (e.g., proliferation, differentiation)

The cellular responses to phenolic compounds, including effects on proliferation and differentiation, are often investigated using in vitro cell models. Studies on bisphenol A (BPA) and its structural analogs provide significant insights into the potential cellular effects of related molecules like this compound.

Research on various human cell lines has demonstrated that exposure to certain alkylphenols can lead to a reduction in cell proliferation. For example, 4-octylphenol (B30498) has been shown to reduce the entry of HepG2 cells into the S-phase of the cell cycle, a key stage for DNA replication and proliferation. mdpi.com This inhibition of proliferation is sometimes accompanied by the induction of apoptosis, or programmed cell death. mdpi.com

The effects of these compounds can be cell-line specific. For instance, studies on bisphenol analogs have shown varied effects on different cell types, including germ cells, steroidogenic cells, and granulosa cells. nih.gov In some cases, these compounds have been observed to alter the number and function of mitochondria, increase the number of lysosomes, and affect the accumulation of lipid droplets. nih.gov

Furthermore, phenolic compounds can modulate signaling pathways related to hormone receptors. Many bisphenols are known to act as agonists or antagonists for estrogen and androgen receptors, which can, in turn, affect cellular proliferation and differentiation in hormone-responsive tissues. nih.gov The interaction with these nuclear receptors can trigger a cascade of downstream events that influence gene expression and cellular behavior. nih.gov

Below are tables summarizing findings from studies on related phenolic compounds.

| Computational Study Finding | Compound Class | Key Descriptors/Interactions | Predicted Effect |

| Interaction with Human Androgen Receptor | Bisphenols | Hydrogen bonding with Asn705 and Gln711; Hydrophobic interactions | Anti-androgenic activity |

| QSAR Model for Anti-Androgenic Activity | Bisphenols | Number of hydroxyl groups (nROH); Molecular surface potential (Vs,max); Lowest unoccupied molecular orbital energy (ELUMO) | Prediction of anti-androgenic potency |

| Cellular Response Study Finding | Compound/Analog Studied | Cell Line | Observed Effect |

| Reduced Cell Proliferation | 4-Octylphenol | HepG2 | Decreased entry into S-phase |

| Induction of Apoptosis | 4-Octylphenol | HepG2 | Increased programmed cell death |

| Altered Mitochondrial Function | Bisphenol A (BPA) | C18-4 spermatogonial cells | Increased total number of mitochondria |

| Hormone Receptor Modulation | Bisphenol Analogs | Various | Agonistic or antagonistic effects on estrogen and androgen receptors |

Future Research Directions and Emerging Areas for 4 4 Propan 2 Ylphenoxy Phenol Research

Development of Green Chemistry Synthetic Routes

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. For 4-(4-propan-2-ylphenoxy)phenol, future synthetic research will likely pivot towards more sustainable methodologies that prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

Current synthetic approaches for phenolic compounds often rely on traditional methods that may involve harsh reaction conditions and the use of volatile organic solvents. The development of greener alternatives is a key research objective. This includes the exploration of:

Catalytic Processes: The use of novel catalysts, such as solid acids or enzyme-mimicking catalysts, can offer higher selectivity and efficiency, reducing the formation of byproducts. Research into palladium-based catalysts, for instance, has shown promise in consolidating multi-step phenol (B47542) syntheses into a single, more energy-efficient step nih.gov. The application of such catalytic systems to the synthesis of this compound could significantly improve its environmental profile.

Solvent-Free or Greener Solvent Systems: A significant area of investigation is the replacement of conventional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. Solvent-free reactions, where the reactants themselves act as the solvent, are also a promising avenue researcher.life.

Bio-based Feedstocks: A long-term goal in green chemistry is the utilization of renewable resources. Research into deriving phenolic compounds from lignin, a major component of biomass, is an active field nih.gov. Future studies could explore pathways to synthesize this compound or its precursors from such bio-based sources.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher selectivity, reduced energy consumption, fewer byproducts. | Development of reusable solid acid catalysts, palladium-based catalysts, or biocatalysts. |

| Alternative Solvents | Reduced use of volatile organic compounds (VOCs), lower toxicity. | Application of water, supercritical CO2, or ionic liquids as reaction media. |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified purification processes. | Optimization of reaction conditions for solventless reactions. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Derivation of phenolic precursors from lignin or other biomass sources. |

Exploration of Novel Advanced Material Applications

Phenolic compounds are foundational to a wide range of polymers and resins due to their inherent thermal stability and chemical resistance. Future research on this compound is expected to explore its incorporation into high-performance materials with tailored properties.

The unique structure of this compound, featuring a bulky isopropyl group, could impart specific characteristics to polymers. Potential areas of investigation include:

High-Performance Polymers: This compound could serve as a monomer or a modifying agent in the synthesis of advanced polymers such as polycarbonates, polyesters, and epoxy resins. These materials are sought after in demanding sectors like automotive, aerospace, and electronics for their durability and resistance to harsh environments chula.ac.thnih.govmdpi.com. The introduction of the this compound moiety could enhance properties like thermal stability, flame retardancy, and dimensional stability.

Phenol-Formaldehyde (PF) Resins: PF resins are valued for their use as adhesives, coatings, and molding compounds researcher.lifenih.govnih.gov. Incorporating this compound into the PF resin matrix could modify its cross-linking density and, consequently, its mechanical and thermal properties. Research in this area could lead to the development of PF resins with improved performance characteristics for applications such as composites and laminates mdpi.com.

Specialty Coatings and Adhesives: The phenolic structure suggests potential for use in specialty coatings and adhesives that require strong adhesion and high resistance to heat and chemicals nih.gov. Future studies could focus on formulating and evaluating coatings and adhesives based on this compound for specialized industrial applications.